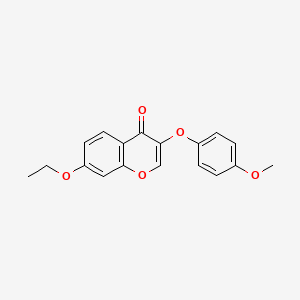

7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Description

7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone with substituents at positions 3 and 6. The 3-position is substituted with a 4-methoxyphenoxy group, while the 7-position bears an ethoxy group. This compound is part of the chromone family, known for diverse biological activities, including anti-inflammatory, antioxidant, and antiproliferative properties .

Properties

IUPAC Name |

7-ethoxy-3-(4-methoxyphenoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-3-21-14-8-9-15-16(10-14)22-11-17(18(15)19)23-13-6-4-12(20-2)5-7-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZQQYMQJIQMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under controlled conditions. One common method involves the reaction of 7-ethoxychromone with 4-methoxyphenol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the chromone moiety to chromanol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted chromone derivatives depending on the reagents used.

Scientific Research Applications

7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Key Observations

Substituent Effects on Bioactivity: The ethoxy group at position 7 in the target compound likely improves metabolic stability compared to hydroxylated analogs like 8c and Formononetin, which may undergo rapid glucuronidation . Electron-withdrawing groups (e.g., CF₃ in , methylsulfonyl in ) enhance reactivity and binding affinity to enzymatic targets, such as cyclooxygenase-2 (COX-2).

Synthetic Accessibility :

- The target compound can be synthesized via alkylation of a 7-hydroxy precursor (e.g., 8c) using ethyl bromide, analogous to methods in .

- Compounds with trifluoromethyl or sulfone groups require additional steps, such as oxidation (e.g., H₂O₂/THF in ).

Physicochemical Properties :

- Melting Points : Hydroxylated derivatives (e.g., 8c: 224–226°C ) exhibit higher melting points than ethoxy-substituted analogs due to hydrogen bonding.

- Lipophilicity : Ethoxy and methylsulfonyl groups increase logP values, favoring blood-brain barrier penetration .

Biological Activity: Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) demonstrates antioxidant effects in rat models of benign prostatic hyperplasia . Methylsulfonyl derivatives (e.g., compound 3 in ) show selective COX-2 inhibition, suggesting anti-inflammatory applications.

Biological Activity

7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the chromone class, known for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound's mechanism of action and relevant case studies are also discussed.

Chemical Structure and Properties

- Molecular Formula : C19H18O4

- Molecular Weight : Approximately 318.34 g/mol

- Structural Characteristics : The compound features an ethoxy group and a methoxyphenoxy moiety, contributing to its unique biological profile.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that the phenolic components in the structure play a crucial role in this activity, potentially protecting cells from oxidative damage and related diseases.

| Test Method | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Assay | 25 | |

| ABTS Assay | 30 |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. It demonstrates a capacity to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's efficacy is attributed to its ability to disrupt microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it induces apoptosis and inhibits cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 18 | Apoptosis induction via caspase activation | |

| A549 | 22 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes such as COX and lipoxygenase, which are critical in inflammatory pathways.

- Receptor Binding : It may interact with estrogen receptors, modulating cellular responses relevant to cancer progression.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress and cellular damage.

Case Studies

- Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide, indicating its protective role against oxidative damage.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.

- Cancer Research : Preclinical trials using MCF-7 cells revealed that treatment with this compound resulted in a marked decrease in cell viability, suggesting a promising avenue for breast cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.